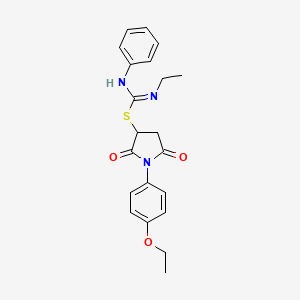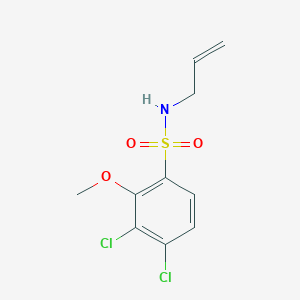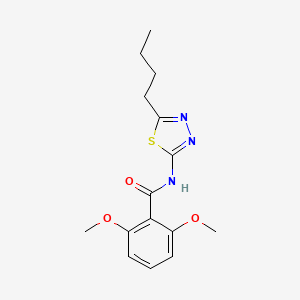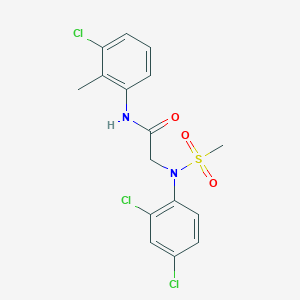![molecular formula C14H19ClF3NO B5145634 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective dopamine receptor D4 antagonist and has been used in various studies to investigate its potential applications in treating neurological disorders. In
科学的研究の応用
4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride has been used in various scientific research studies to investigate its potential applications in treating neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been found to selectively block dopamine receptor D4, which is implicated in various neurological disorders.
作用機序
The mechanism of action of 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride involves selective blocking of dopamine receptor D4. This receptor is involved in various neurological processes such as cognition, emotion, and motor function. By selectively blocking this receptor, the compound can potentially modulate these processes and improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is implicated in cognitive processes such as working memory and attention. Additionally, it has been found to reduce the release of dopamine in the nucleus accumbens, which is implicated in reward and motivation.
実験室実験の利点と制限
One of the main advantages of using 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride in lab experiments is its selectivity for dopamine receptor D4. This allows for targeted modulation of neurological processes that are implicated in various disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
将来の方向性
There are various future directions for research involving 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride. One potential direction is investigating its potential applications in treating other neurological disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound. Finally, investigating the potential of this compound as a therapeutic agent in human clinical trials is another important future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research for its selective blocking of dopamine receptor D4. It has been used in various studies to investigate its potential applications in treating neurological disorders such as schizophrenia, ADHD, and Parkinson's disease. While there are advantages to using this compound in lab experiments, careful monitoring of its potential toxicity and side effects is necessary. There are various future directions for research involving this compound, including investigating its potential applications in treating other neurological disorders and understanding its long-term effects.
合成法
The synthesis method for 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride involves the reaction of 1-methyl-2-(3-trifluoromethylphenyl)ethylamine with morpholine in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c1-11(18-5-7-19-8-6-18)9-12-3-2-4-13(10-12)14(15,16)17;/h2-4,10-11H,5-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRLJODGIVVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)


![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)




![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
